3-Hydroxy-5,7-pregnadien-20-one

Overview

Description

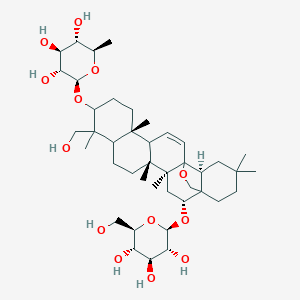

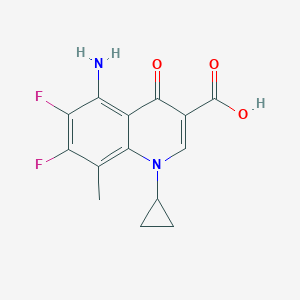

3-Hydroxy-5,7-pregnadien-20-one, also known as Pregna-5,7-dien-20-one, 3-hydroxy-, (3beta)-, is a compound with the registry number 81968-78-7 . It is an equilin precursor in horse fetal gonad .

Synthesis Analysis

The synthesis of 3-Hydroxy-5,7-pregnadien-20-one involves two stages . In the first stage, 3β-acetoxy-7α-bromo-pregn-5-en-20-one is reacted with tetrabutyl ammonium fluoride in tetrahydrofuran at 0 - 25°C for 3.5 hours . In the second stage, potassium carbonate is added in tetrahydrofuran and methanol at 25°C for 2.5 hours . The yield of this synthesis is 94.3% .Molecular Structure Analysis

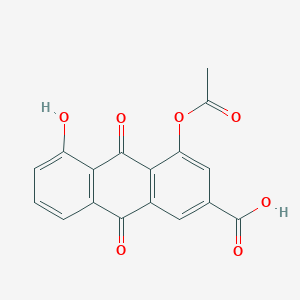

The molecular structure of 3-Hydroxy-5,7-pregnadien-20-one contains a total of 56 bonds . There are 26 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxy-5,7-pregnadien-20-one is C21H30O2 . It contains a total of 53 atoms, including 30 Hydrogen atoms, 21 Carbon atoms, and 2 Oxygen atoms .Scientific Research Applications

Equine Reproductive Physiology

3-Hydroxy-5,7-pregnadien-20-one: is a key precursor in the biosynthesis of equilin, an estrogen produced by pregnant mares . This compound is synthesized in the horse fetal gonad and is crucial for understanding the unique cholesterol-independent pathway of estrogen production in equine species .

Steroid Hormone Research

This compound serves as a model for studying the biosynthesis of steroid hormones. It helps in elucidating the pathways and enzymes involved in the conversion of pregnadienes to active steroid hormones .

Developmental Biology

In developmental biology, 3-Hydroxy-5,7-pregnadien-20-one is used to investigate the role of steroids during the development of fetal organs. It is particularly significant in the study of fetal gonad development in horses .

Veterinary Medicine

Understanding the biosynthesis of 3-Hydroxy-5,7-pregnadien-20-one can lead to advancements in veterinary medicine, especially in the treatment of reproductive disorders in equine species .

Endocrinology

As an endogenous steroid, this compound is significant for endocrinological studies, particularly in understanding the hormonal balance and its effects on various physiological processes in mammals .

Synthetic Chemistry

3-Hydroxy-5,7-pregnadien-20-one: is also used in synthetic chemistry for the production of various steroidal derivatives. These derivatives have potential applications in pharmaceuticals and as intermediates in the synthesis of other complex molecules .

Future Directions

Mechanism of Action

Target of Action

3-Hydroxy-5,7-pregnadien-20-one is a precursor to equilin in horse fetal gonads . Equilin is one of the active ingredients in conjugated estrogens, which are used in hormone replacement therapy.

Biochemical Pathways

The biosynthesis of 3-Hydroxy-5,7-pregnadien-20-one in horse fetal gonads is part of a cholesterol-independent pathway . This pathway is responsible for the production of equilin and other ring B-unsaturated estrogens .

properties

IUPAC Name |

1-[(3S,9S,10R,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVNPWWLYMFLEI-UIALTGQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5,7-pregnadien-20-one | |

CAS RN |

81968-78-7 | |

| Record name | 3-Hydroxy-5,7-pregnadien-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)